molecular formula C14H15NO2 B498563 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid CAS No. 885461-48-3

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid

Cat. No. B498563
CAS RN: 885461-48-3
M. Wt: 229.27g/mol
InChI Key: SIZBLUIRHOCGJA-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid is a chemical compound with the CAS Number: 885461-48-3 . It has a molecular weight of 229.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO2/c16-14(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2,(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Applications in Drug Design

  • Efficient Synthesis for Biological Testing : The compound has been used in the efficient synthesis of a potent 5-HT6 antagonist, which is derived from an epiminocyclohept[b]indole scaffold. This synthesis supports advanced biological testing and involves a chiral resolution of intermediates (Isherwood et al., 2012).
  • Enantioselective Approach Toward Atypical Antipsychotics : Enantiomers of several N-substituted hexahydro-7,10-iminocyclohept[b]indoles were synthesized and evaluated for their affinity for 5-HT2 and D2 receptors. These compounds, possessing the 7S,10R stereochemistry, were identified as eutomers recognized by both receptors, contributing to the design of potential atypical antipsychotics (Mewshaw et al., 1993).

Chemical Synthesis Techniques

  • Fischer Indole Synthesis : The compound was synthesized using the Fischer indole synthesis method, reacting cycloheptanone with specific hydrazine hydrochloride (Falke et al., 2011).
  • Friedel–Crafts Ring Closure Approach : It has been used in the synthesis of indole-fused medium-sized N-heterocyclic systems, demonstrating the compound's versatility in creating complex molecular structures (Abd El-Aal & Khalaf, 2019).

Biological Activity and Therapeutic Potential

  • Serotonin and Dopamine Receptor Affinity : Certain derivatives exhibit high affinity and selective activity for serotonin 5-HT2 and dopamine D2 receptors, indicating potential for therapeutic applications (Mewshaw et al., 1993).
  • Angiotensin-Converting Enzyme Inhibition : Stereocontrolled synthetic approaches based on the compound have been reported for designing potent and orally active inhibitors of angiotensin-converting enzyme (Lombaert et al., 1994).
  • Potassium Channel Opening Activity : Derivatives of the compound have shown potent bladder-selective smooth muscle relaxant properties, useful for treating urge urinary incontinence (Butera et al., 2001).

Structural and Natural Product Significance

  • Privileged Structure Motif in Natural Products and Drug Design : The cyclohepta[b]indole structure motif, to which this compound belongs, is notable for its broad spectrum of biological activities found in natural products and pharmaceuticals. This has sparked interest in its efficient synthesis and functionalization for therapeutic applications (Stempel & Gaich, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZBLUIRHOCGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8,9,10-Hexahydrocyclohepta[b]indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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